2-ethoxyethyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate
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Overview
Description
2-ethoxyethyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate is an organic compound with a complex structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to interact with different molecular targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxyethyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate typically involves the esterification of 4-[(3,4-dimethoxybenzoyl)amino]benzoic acid with 2-ethoxyethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-ethoxyethyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides
Scientific Research Applications
2-ethoxyethyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-ethoxyethyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-ethylhexyl 4-(dimethylamino)benzoate: An organic UV filter used in sunscreens.
Ethyl 2-[(3,4-dimethoxybenzoyl)amino]benzoate: A similar ester with slightly different alkyl groups.
Uniqueness
Its ability to undergo various chemical reactions and interact with different molecular targets makes it a versatile compound in scientific research .
Properties
Molecular Formula |
C20H23NO6 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-ethoxyethyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C20H23NO6/c1-4-26-11-12-27-20(23)14-5-8-16(9-6-14)21-19(22)15-7-10-17(24-2)18(13-15)25-3/h5-10,13H,4,11-12H2,1-3H3,(H,21,22) |
InChI Key |
MLSLOQLZFCVPRW-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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